6-Bromoisoquinoline-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

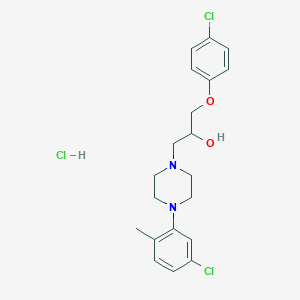

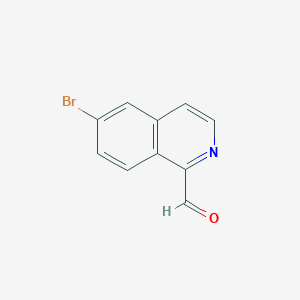

6-Bromoisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO . It has a molecular weight of 236.07 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6BrNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 126-128 degrees Celsius . The compound’s storage temperature is 4 degrees Celsius .Scientific Research Applications

Synthesis of Quinoline Compounds

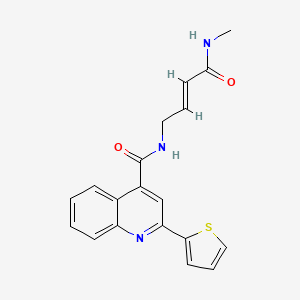

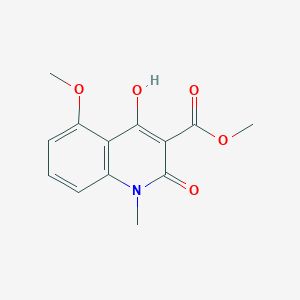

6-Bromoisoquinoline-1-carbaldehyde is related to the family of quinoline compounds. Research in this area focuses on synthesizing quinoline ring systems and creating fused or binary quinoline-cord heterocyclic systems. These compounds are significant for their biological and synthetic applications, as highlighted in the research on the chemistry of related compounds like 2-chloroquinoline-3-carbaldehyde (Hamama et al., 2018).

Inhibition Properties for Corrosion

Quinoline derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties. These compounds are effective inhibitors for mild steel in acidic conditions and their adsorption on metal surfaces follows the Langmuir adsorption model. The research demonstrates the potential of these compounds in protecting metals from dissolution (Lgaz et al., 2017).

Catalysis and Synthesis Routes

Research has also explored the use of related compounds in catalysis. For example, 3-Bromopyridine-4-carbaldehyde, which is structurally similar to this compound, has been used in palladium-catalyzed reactions to synthesize isoquinolines (Cho & Patel, 2006).

Antimicrobial Activity

Quinoline derivatives also exhibit antimicrobial properties. A study on 4H-chromene derivatives bearing 2-aryloxyquinoline showed that these compounds have significant activity against various bacteria and fungi. This suggests potential applications of this compound in developing antimicrobial agents (Sangani et al., 2013).

Synthesis of Diverse Molecular Structures

The versatile chemistry of quinoline derivatives allows for the synthesis of a wide range of molecular structures. For instance, a study on the generation of diverse 1-(isoquinolin-1-yl)guanidines via multi-component reactions demonstrates the potential for creating novel compounds with potential biological or industrial applications (Ye et al., 2012).

Redox Annulations

Quinoline compounds can be used in redox-neutral annulations involving dual C–H bond functionalization, indicating their utility in complex organic synthesis processes (Zhu & Seidel, 2017).

Safety and Hazards

6-Bromoisoquinoline-1-carbaldehyde is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Mode of Action

It is known to be a synthetic intermediate useful for pharmaceutical synthesis .

Biochemical Pathways

It is known to be a biochemical reagent that can be used in life science related research .

properties

IUPAC Name |

6-bromoisoquinoline-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMWJEJAUHWLSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=O)C=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate](/img/structure/B2422022.png)

![Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2422026.png)

![tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2422028.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2422029.png)

![6-(2-(Benzo[d]isoxazol-3-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2422030.png)

![N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2422031.png)

![Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B2422036.png)

![1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2422041.png)